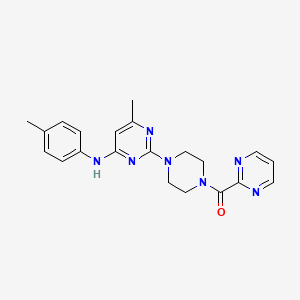
(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone is a useful research compound. Its molecular formula is C21H23N7O and its molecular weight is 389.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone, with the CAS number 923123-48-2, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C27H27N5O
Molecular Weight: 437.5 g/mol
The structure comprises a piperazine ring linked to two pyrimidine units, one of which is substituted with a p-tolylamino group. This unique arrangement is believed to contribute to its biological activity by enabling interactions with various biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is hypothesized to modulate the activity of these targets, leading to various therapeutic effects. Notably, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have been implicated in cancer progression.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives targeting CDK4/6 have shown promise in inhibiting tumor growth in preclinical models. The structural modifications in this compound may enhance its selectivity and potency against cancer cells.
Neuroprotective Effects
Similar piperazine derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. For example, studies on related compounds have shown efficacy in reducing neuroinflammation and protecting neuronal cells from apoptosis, suggesting potential applications in conditions like Parkinson's disease.
Case Studies
-
In Vitro Studies
- A study evaluating the efficacy of piperazine derivatives showed that this compound significantly inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.
-
In Vivo Efficacy
- In rodent models, related compounds have been tested for their analgesic properties, demonstrating significant reduction in pain responses. This suggests that this compound may also possess similar analgesic effects.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Imatinib | C29H31N7O2S | Tyrosine kinase inhibitor for leukemia |
| Abemaciclib | C23H28N6O3 | CDK4/6 inhibitor for breast cancer |
| (Compound X) | C20H27N5O | Anticancer and neuroprotective effects |
Propiedades
IUPAC Name |
[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c1-15-4-6-17(7-5-15)25-18-14-16(2)24-21(26-18)28-12-10-27(11-13-28)20(29)19-22-8-3-9-23-19/h3-9,14H,10-13H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSASHPARKGXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













